Phenyl vinyl sulfone

Vue d'ensemble

Description

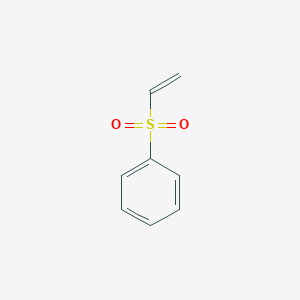

(ÉTHÉNYLSULFONYL)BENZÈNE, également connu sous le nom de phényl vinyl sulfone, est un composé organique de formule moléculaire C8H8O2S. Il se compose d'un cycle benzénique substitué par un groupe éthénylsulfonyle. Ce composé est connu pour ses applications en synthèse organique et son rôle de brique dans diverses réactions chimiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : (ÉTHÉNYLSULFONYL)BENZÈNE peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction du benzènethiol avec le 1,2-dibromoéthane en présence d'éthylate de sodium dans l'éthanol. Le mélange réactionnel est agité à reflux pendant plusieurs heures, puis extrait et purifié .

Méthodes de production industrielle : À l'échelle industrielle, (ÉTHÉNYLSULFONYL)BENZÈNE est produit en utilisant des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Le processus implique un contrôle minutieux des conditions de réaction pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions : (ÉTHÉNYLSULFONYL)BENZÈNE subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent le convertir en sulfure correspondant.

Substitution : Il participe à des réactions de substitution nucléophile, où le groupe éthényle peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent les peracides et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Phényl vinyl sulfure.

Substitution : Divers dérivés benzéniques substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

(ÉTHÉNYLSULFONYL)BENZÈNE a un large éventail d'applications en recherche scientifique :

Médecine : Il est utilisé dans la synthèse de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de (ÉTHÉNYLSULFONYL)BENZÈNE implique son interaction avec des cibles moléculaires telles que les enzymes. Par exemple, en tant qu'inhibiteur de la cystéine protéase, il se lie au site actif de l'enzyme, empêchant son activité catalytique. Cette inhibition peut perturber diverses voies biologiques, conduisant à ses effets antihelminthiques et antiprotozoaires .

Composés similaires :

Phényl vinyl sulfoxyde : Structure similaire mais avec un groupe sulfoxyde au lieu d'une sulfone.

Phényl vinyl sulfure : Contient un groupe sulfure au lieu d'une sulfone.

Acide benzènesulfonique : Contient un groupe acide sulfonique attaché au cycle benzénique.

Unicité : (ÉTHÉNYLSULFONYL)BENZÈNE est unique en raison de son groupe éthénylsulfonyle, qui confère une réactivité et des propriétés distinctes par rapport aux autres dérivés benzéniques. Sa capacité à participer à une variété de réactions chimiques et ses applications dans divers domaines en font un composé précieux à la fois en recherche et dans l'industrie.

Applications De Recherche Scientifique

(ETHENYLSULFONYL)BENZENE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in cycloaddition reactions to form cyclopropanes, cyclohexenes, and cyclooctadienes.

Medicine: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (ETHENYLSULFONYL)BENZENE involves its interaction with molecular targets such as enzymes. For instance, as an inhibitor of cysteine protease, it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition can disrupt various biological pathways, leading to its antihelminthic and antiprotozoal effects .

Comparaison Avec Des Composés Similaires

Phenyl vinyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.

Phenyl vinyl sulfide: Contains a sulfide group instead of a sulfone.

Benzene sulfonic acid: Contains a sulfonic acid group attached to the benzene ring.

Uniqueness: (ETHENYLSULFONYL)BENZENE is unique due to its ethenylsulfonyl group, which imparts distinct reactivity and properties compared to other benzene derivatives. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Activité Biologique

Phenyl vinyl sulfone (PVS) is a compound that has garnered significant attention in biochemical research due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of the biological activity of PVS, including its mechanisms of action, target proteins, and potential therapeutic applications.

Chemical Structure and Properties

PVS is characterized by its vinyl sulfone structure, which consists of a vinyl group (C=C) and a sulfone group (S=O). This configuration allows PVS to act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues in proteins, particularly cysteine residues. The molecular formula of PVS is CHOS, and it has a melting point of approximately 67-69 °C .

PVS primarily functions as an inhibitor of various enzymes through covalent modification. Its mechanism involves the following steps:

- Covalent Bond Formation : PVS reacts with active-site cysteine residues in target proteins, leading to the formation of stable covalent adducts.

- Inhibition of Enzyme Activity : By modifying these critical residues, PVS effectively inhibits the activity of several enzymes, including protein tyrosine phosphatases (PTPs) and protein arginine methyltransferases (PRMTs) .

Target Proteins

Research has identified several key proteins that are inhibited by PVS:

- Protein Tyrosine Phosphatases (PTPs) : PVS mimics phosphotyrosine, allowing it to inactivate PTPs by forming covalent adducts with their active sites .

- Protein Arginine Methyltransferase 1 (PRMT1) : PVS has been shown to inhibit PRMT1 activity, which plays a crucial role in regulating protein function through methylation .

- Glutathione Reductase (GR) : Inhibition of GR by PVS suggests potential applications in oxidative stress-related conditions .

Biological Activities

PVS exhibits various biological activities that make it a compound of interest for therapeutic development:

- Anticancer Activity : Studies have indicated that PVS can inhibit cell proliferation in certain cancer cell lines by targeting specific signaling pathways .

- Antiparasitic Effects : PVS has demonstrated antihelminthic and antiprotozoal properties, making it a candidate for further investigation in parasitic diseases .

- Potential Use in Drug Development : The ability of PVS to selectively inhibit enzymes involved in cancer progression suggests its potential as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of PVS:

Propriétés

IUPAC Name |

ethenylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTPZISIAWDGFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203903 | |

| Record name | Phenyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5535-48-8 | |

| Record name | Phenyl vinyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005535488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl vinyl sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl vinyl sulphone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.446 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31973457VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.